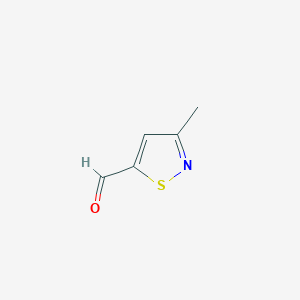

3-Methyl-1,2-thiazole-5-carbaldehyde

Description

Significance of Thiazole-Containing Heterocycles in Organic Chemistry

Thiazoles are five-membered heterocyclic compounds featuring a sulfur and a nitrogen atom within their ring structure. britannica.com This structural motif is a cornerstone in the field of organic and medicinal chemistry due to its presence in a wide array of biologically active natural and synthetic products. nih.govmdpi.com The thiazole (B1198619) ring is a key component of vitamin B1 (thiamine), which is essential for neurological function. britannica.comnih.gov

The aromatic nature of the thiazole ring, arising from the delocalization of pi-electrons, imparts significant stability. nih.govfiveable.me This aromaticity also influences its reactivity, allowing for various chemical transformations. nih.govnumberanalytics.com The presence of both sulfur and nitrogen atoms provides unique properties, such as the ability to form hydrogen bonds and coordinate with metal ions, which is crucial for interactions with biological targets. fiveable.me Thiazole derivatives have been extensively investigated for a range of therapeutic applications, including as antimicrobial, antitumor, anti-inflammatory, and antioxidant agents. nih.govfiveable.me

The versatility of the thiazole ring makes it a valuable scaffold in drug discovery and a versatile building block in the synthesis of complex molecules. nih.govresearchgate.net Its derivatives are also found in commercial products like dyes and fungicides. wikipedia.org

Overview of Formylated Heterocyclic Systems in Chemical Synthesis

Formylated heterocyclic systems, which are heterocyclic compounds bearing a carbaldehyde (-CHO) group, are highly valuable intermediates in chemical synthesis. acs.org The aldehyde functional group is a versatile handle that can be readily transformed into a wide variety of other functional groups, significantly expediting the creation of new molecules. acs.org

The Vilsmeier-Haack reaction is a widely used method for the formylation of various heterocyclic compounds. researchgate.netrsc.org This reaction provides a direct route to introduce a formyl group onto the heterocyclic ring. Other methods for synthesizing formylated heterocycles include the oxidation of corresponding alcohols or the reaction of organometallic reagents with formylating agents like N,N-dimethylformamide (DMF). acs.orggoogle.com

The reactivity of the aldehyde group allows for its participation in numerous organic reactions, including nucleophilic additions and condensation reactions. ontosight.ai This makes formylated heterocycles excellent precursors for constructing more complex molecular architectures and for the synthesis of a diverse range of heterocyclic scaffolds with potential medicinal applications. rsc.org For instance, they can be used in multicomponent reactions to build diverse molecular libraries for drug screening. rsc.org

Structural Context of 3-Methyl-1,2-thiazole-5-carbaldehyde within Thiazole Chemistry

This compound is a derivative of 1,2-thiazole, also known as isothiazole (B42339). This distinguishes it from the more common 1,3-thiazole ring system. The core of the molecule is the 1,2-thiazole ring, which dictates its fundamental chemical properties. The substituents on this ring—a methyl group at the 3-position and a carbaldehyde group at the 5-position—further modulate its reactivity.

The electronic properties of the thiazole ring are influenced by the relative positions of the nitrogen and sulfur atoms. In the thiazole ring, the C2 position is the most electron-deficient, while the C5 position is relatively electron-rich, making it a preferential site for electrophilic substitution. pharmaguideline.com The aldehyde group, being an electron-withdrawing group, will influence the electron distribution within the ring.

Interactive Data Tables

Table 1: General Properties of the Thiazole Ring

| Property | Description |

| Formula | C₃H₃NS |

| Structure | A five-membered heterocyclic ring containing one sulfur and one nitrogen atom. numberanalytics.com |

| Aromaticity | Exhibits aromatic character due to the delocalization of six pi-electrons. nih.govnumberanalytics.com |

| Reactivity | Can undergo electrophilic substitution, with the C5 position being a common site for reaction. wikipedia.orgpharmaguideline.com It can also undergo nucleophilic substitution, particularly at the C2 position. pharmaguideline.com |

| Biological Significance | A core structure in many biologically active compounds, including pharmaceuticals and vitamins. britannica.comfiveable.me |

Properties

IUPAC Name |

3-methyl-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-2-5(3-7)8-6-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFGXGKKMJLLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-32-4 | |

| Record name | 3-methyl-1,2-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 1,2 Thiazole 5 Carbaldehyde and Its Analogs

Direct Formylation Approaches to Thiazole (B1198619) Rings

Direct formylation involves the introduction of a formyl group (-CHO) onto a pre-synthesized thiazole ring. This is a common strategy for accessing thiazole-5-carbaldehydes when the corresponding thiazole precursor is readily available.

Vilsmeier-Haack Formylation Strategies for Thiazole-5-carbaldehydes

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is a chloromethyleniminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). ijpcbs.commychemblog.com This electrophilic reagent then attacks the electron-rich position of the heterocyclic ring.

For thiazole derivatives, the C5 position is generally susceptible to electrophilic substitution. The Vilsmeier-Haack reaction has been successfully applied to various thiazole systems to yield the corresponding 5-carbaldehydes. For instance, the formylation of 2-aryliminothiazolidin-4-ones using the Vilsmeier-Haack reagent has been reported to produce 4-chloro-2-arylamino-thiazole-5-carboxaldehydes. asianpubs.org Similarly, Δ-4-thiazolinethione derivatives have been subjected to Vilsmeier-Haack formylation to afford thiazolinethione-5-carbaldehydes. sphinxsai.com

The general procedure involves dissolving the thiazole substrate in a suitable solvent, often 1,2-dichloroethane (B1671644) or excess DMF, followed by the dropwise addition of the Vilsmeier reagent (pre-formed or generated in situ) at low temperatures. The reaction mixture is then typically heated to drive the reaction to completion. sphinxsai.com Subsequent aqueous workup with a base hydrolyzes the intermediate iminium salt to yield the final aldehyde. mychemblog.com

Table 1: Vilsmeier-Haack Formylation of Thiazole Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 3-Methyl-Δ-4-thiazolinethione | 1. POCl₃, DMF, 1,2-dichloroethane, 0°C to 80°C, 3h | 3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carbaldehyde | 75% |

| 3-Phenyl-Δ-4-thiazolinethione | 1. POCl₃, DMF, 1,2-dichloroethane, 0°C to 80°C, 3h | 4-Methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carbaldehyde | 46% |

Dess-Martin Periodinane (DMP)-Mediated Cascade Annulation for Thiazole-5-carbaldehyde Synthesis

A more recent and innovative approach for the synthesis of thiazole-5-carbaldehydes involves a cascade annulation reaction mediated by the Dess-Martin periodinane (DMP). This method utilizes tertiary enaminones and potassium thiocyanate (B1210189) as starting materials. researchgate.net DMP, a hypervalent iodine reagent, plays a dual role in this transformation. It mediates the free radical thiocyanation and also induces the selective formation of the thiazole-5-carbaldehyde by masking the in situ generated formyl group during the reaction process. researchgate.netchemistrysteps.com

The reaction proceeds through a proposed mechanism involving a cascade of hydroxyl thiocyanation of the C=C double bond, intramolecular hydroamination of the C≡N bond, and subsequent thiazole annulation through condensation on the ketone carbonyl site. researchgate.netresearchgate.net This methodology represents a novel reaction pathway between enaminones and thiocyanate salts, offering an efficient route to substituted thiazole-5-carbaldehydes. researchgate.net

Table 2: DMP-Mediated Synthesis of Thiazole-5-carbaldehydes

| Enaminone Substrate | Reagents and Conditions | Product | Yield (%) |

| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | KSCN, DMP, CH₂Cl₂, room temp., 12h | 2-Amino-4-phenylthiazole-5-carbaldehyde | 85% |

| (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | KSCN, DMP, CH₂Cl₂, room temp., 12h | 2-Amino-4-(4-chlorophenyl)thiazole-5-carbaldehyde | 82% |

| (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | KSCN, DMP, CH₂Cl₂, room temp., 12h | 2-Amino-4-(p-tolyl)thiazole-5-carbaldehyde | 88% |

Multi-Component Reactions (MCRs) in Thiazole Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often simplifying purification procedures.

One-Pot Synthetic Procedures for Thiazole-5-carbaldehyde Precursors

One-pot syntheses are highly desirable for their operational simplicity and efficiency. Several one-pot procedures have been developed for the synthesis of thiazole derivatives that can serve as precursors to 3-methyl-1,2-thiazole-5-carbaldehyde. For instance, a four-component one-pot synthesis has been reported for novel thiazole derivatives by condensing an α-bromoacetyl compound, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde in the presence of orthophosphoric acid as a catalyst. rsc.org While this example leads to a more complex thiazole, the underlying principle of combining multiple components to rapidly build the thiazole core is broadly applicable.

Another example involves a three-component reaction for the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives, demonstrating the versatility of MCRs in generating diverse thiazole scaffolds. youtube.com These methods often proceed with high atom economy and can be performed under mild reaction conditions. rsc.org

Hantzsch Thiazole Synthesis and its Adaptations for Carbaldehyde Derivatives

The Hantzsch thiazole synthesis, first reported in 1887, is a classic and widely used method for the preparation of thiazoles. wikipedia.org The traditional Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. wikipedia.org This method has been adapted and modified over the years to allow for the synthesis of a wide variety of substituted thiazoles.

For the synthesis of carbaldehyde derivatives, the Hantzsch reaction can be adapted by using precursors that already contain a protected or masked aldehyde functionality. Alternatively, a multi-component variation of the Hantzsch synthesis can be employed. For example, a one-pot condensation of an α-haloketone, thiourea (B124793), and a substituted o-hydroxybenzaldehyde under solvent-free conditions has been developed for the synthesis of Hantzsch thiazole derivatives. ijpcbs.comresearchgate.net While this specific example incorporates a benzaldehyde, the methodology can be conceptually extended to other aldehydes. Microwave-assisted Hantzsch reactions have also been shown to be effective, often leading to shorter reaction times and improved yields compared to conventional heating methods. ijsr.net

Table 3: Hantzsch Thiazole Synthesis and its Adaptations

| α-Haloketone | Thioamide/Thiourea | Third Component | Conditions | Product | Yield (%) |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | - | Microwave, 120°C, 10 min | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 85-95% |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted benzaldehydes | Silica supported tungstosilisic acid, ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90% |

Green Chemistry Principles in the Synthesis of Thiazole Carbaldehydes

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. mychemblog.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. semanticscholar.org

Several green synthetic approaches have been developed for thiazole derivatives. These include multi-component reactions in aqueous media, the use of reusable catalysts, solvent-free reaction conditions, and microwave-assisted synthesis. mychemblog.comsemanticscholar.org For example, the use of water as a solvent in the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds represents a greener alternative to traditional organic solvents. semanticscholar.org

Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been employed as eco-friendly options due to their non-toxic nature, recyclability, and ability to promote reactions in good yields with reduced reaction times. Furthermore, solvent-free syntheses, where reactants are ground together, often with microwave irradiation, offer a significant reduction in waste and energy consumption. ijpcbs.comresearchgate.net The development of such green protocols is crucial for the sustainable production of thiazole carbaldehydes and their derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and improved yields. nih.govscielo.br In the context of thiazole synthesis, microwave-assisted protocols have been successfully employed for Hantzsch-type reactions and multicomponent reactions. nih.govbepls.com For instance, the synthesis of various thiazole derivatives has been achieved in minutes with high yields under microwave irradiation, compared to several hours required for conventional heating. nih.govbepls.comnih.gov

One notable example is the rapid, one-pot synthesis of hydrazinyl thiazoles from aryl ketones, thiosemicarbazide, and phenacyl bromides under solvent- and catalyst-free microwave irradiation (300 W), with reaction times ranging from just 30 to 175 seconds. bepls.com Another efficient method involves a multicomponent reaction of arylglyoxals, 1,3-dicarbonyls, and thioamides in water, a green solvent, which yields trisubstituted thiazoles in good to very good yields under microwave conditions. bepls.com While a specific protocol for this compound is not explicitly detailed in the reviewed literature, these examples demonstrate the high potential of microwave assistance for the efficient construction of the isothiazole (B42339) core.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Thiazole Analogs

| Product | Method | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Hydrazinyl Thiazoles | Microwave | 300 W, Solvent-Free | 30-175 sec | Good |

| Trisubstituted Thiazoles | Microwave | Water, Catalyst-Free | Not specified | Good-Very Good |

| N-phenyl-4-(...)-thiazol-2-amines | Microwave | 140 °C | < 30 min | 89-95 |

Data compiled from multiple sources illustrating general advantages of the technique. nih.govbepls.com

Ultrasound-Promoted Synthesis

Ultrasonic irradiation is another green chemistry technique that enhances chemical reactivity through acoustic cavitation. wisdomlib.orgtandfonline.com This method is known for producing high yields in shorter reaction times under mild conditions. wisdomlib.orgtandfonline.comnih.gov The synthesis of various thiazole derivatives has been successfully achieved using ultrasound, often in aqueous media or even under solvent-free conditions, highlighting its environmental benefits. tandfonline.comacs.orgnih.gov

For example, the synthesis of novel thiazole derivatives bearing a coumarin (B35378) nucleus was rapidly accomplished by irradiating the reactants in dioxane with an ultrasonic generator for 20-30 minutes at 50-60 °C. nih.govnih.gov In another application, a series of 1,3-thiazoles and 1,3,4-thiadiazines were synthesized under solvent-free ultrasonic conditions, offering advantages of high purity, low cost, and simple workup. tandfonline.com A recent study demonstrated the use of a chitosan-derived hydrogel as a reusable, eco-friendly biocatalyst for the ultrasound-assisted synthesis of thiazoles in ethanol (B145695) at 35 °C, achieving high yields in short reaction times. acs.org

Table 2: Ultrasound-Promoted Synthesis of Thiazole Derivatives

| Reactants | Catalyst/Solvent | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| Thiosemicarbazide deriv. + Hydrazonoyl halides | Dioxane | Ultrasound, 50-60 °C | 30 min | Good |

| Thiocarbohydrazones + α-haloketones | Solvent-Free | Ultrasound, 60 °C | 60 min | Good |

Data from studies on various thiazole analogs, showcasing the efficiency of sonochemistry. tandfonline.comnih.govacs.org

Catalyst-Free and Solvent-Free Methodologies

Eliminating catalysts and solvents from chemical reactions represents a significant step towards truly sustainable synthesis. nih.govnih.gov Catalyst-free and solvent-free conditions reduce environmental impact, simplify product purification, and lower costs. These approaches are often coupled with microwave or ultrasound energy sources to facilitate the reaction. thieme-connect.combepls.com

Several catalyst-free methods for thiazole synthesis have been reported. A simple and efficient protocol involves the reaction of α-diazoketones with thiourea in PEG-400, a biodegradable solvent, at 100 °C to produce 2-aminothiazoles in excellent yields (87–96%). bepls.com Another example is the high-yielding synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles by simply refluxing dithiocarbamates and α-halocarbonyl compounds in water, avoiding the need for a catalyst. bepls.com Furthermore, an efficient one-pot, three-component synthesis of 2-iminothiazoles from nitroepoxides, amines, and isothiocyanates proceeds in high to excellent yields under catalyst-free conditions in THF at 10–15 °C. nih.gov The neat (solvent-free) synthesis of isothiazoles has also been developed, where β-enaminones react with ammonium (B1175870) thiocyanate without any solvent. researchgate.net

Sustainable Reagent and Solvent Selection

The principles of green chemistry encourage the use of renewable starting materials, non-toxic catalysts, and environmentally benign solvents. researchgate.netnih.gov Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Several synthetic routes to thiazoles have been developed using water as the reaction medium, often in conjunction with microwave irradiation. bepls.com The use of biodegradable solvent alternatives like polyethylene (B3416737) glycol (PEG) has also been reported. bepls.com

In terms of reagents, there is a move towards using less hazardous and more efficient catalysts. This includes the use of organocatalysts or biocompatible catalysts like chitosan, which can often be recycled and reused. nih.govacs.org The development of one-pot, multicomponent reactions is another key aspect of sustainable synthesis, as it reduces the number of synthetic steps and purification stages, thereby minimizing solvent and energy consumption. bepls.comnih.gov For the synthesis of isothiazoles, methods using ammonium thiocyanate or elemental sulfur as the sulfur source in metal-free conditions represent a move towards more sustainable reagent choices. thieme-connect.comorganic-chemistry.org

Derivatization from Precursors

An alternative to de novo ring synthesis is the functionalization of a pre-existing isothiazole or a related heterocyclic core. This approach can be highly efficient for accessing specific derivatives like this compound.

Conversion of Thiazole Carboxylic Acids to Carbaldehydes

The conversion of a carboxylic acid or its ester derivative at the C5 position of the isothiazole ring into a carbaldehyde is a viable synthetic route. This transformation typically involves a two-step process: reduction of the carboxylic acid or ester to a primary alcohol, followed by selective oxidation to the aldehyde.

Direct metalation of an isothiazole at C5 with butyllithium, followed by quenching with an electrophile like dimethylformamide (DMF), can directly yield the isothiazole-5-carbaldehyde. thieme-connect.de This method is highly effective for introducing the formyl group at the desired position.

Alternatively, if starting from the corresponding carboxylic acid, the reduction to the alcohol is necessary first. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce carboxylic acids all the way to the primary alcohol, careful selection of reagents is needed to stop at the aldehyde stage, which can be challenging. researchgate.net Therefore, a common strategy is the full reduction to the alcohol followed by re-oxidation. A range of oxidizing agents can be employed for the conversion of the intermediate 3-methyl-1,2-thiazole-5-methanol to the target aldehyde, including pyridinium (B92312) chlorochromate (PCC), or Swern and Dess-Martin oxidations, which are known for their mild conditions and high yields in converting primary alcohols to aldehydes. researchgate.net

Functionalization of Thiazole-5-Methyl Derivatives

The direct conversion of a methyl group at the 5-position of the isothiazole ring to a carbaldehyde is a challenging transformation that typically requires specific oxidation methods. While not extensively documented for this specific heterocyclic system, analogous transformations in other aromatic systems suggest potential routes. One possible method involves radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) to form a bromomethyl derivative, followed by hydrolysis and subsequent oxidation to the aldehyde.

A more direct and synthetically useful approach for introducing a formyl group onto an electron-rich heterocyclic ring is through electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.orgijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comwikipedia.org The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis to yield the aldehyde. chemistrysteps.comwikipedia.org For the synthesis of this compound, this would involve the formylation of a 3-methyl-1,2-thiazole precursor. The success of this reaction is dependent on the electron density and regioselectivity of the isothiazole ring. An alternative method is the lithiation of the C5 position followed by reaction with DMF, which is a well-established method for the formylation of arylmetal reagents. commonorganicchemistry.comthieme-connect.dethieme-connect.de This involves deprotonation at the 5-position using a strong base like n-butyllithium, creating a potent nucleophile that then attacks DMF to form the aldehyde after workup. thieme-connect.decommonorganicchemistry.com

Reactivity and Chemical Transformations of 3 Methyl 1,2 Thiazole 5 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The aldehyde group is a versatile functional group that serves as the primary site for numerous transformations, including nucleophilic additions and redox reactions.

The condensation of an aldehyde with a primary amine to form an imine, commonly known as a Schiff base, is a fundamental reaction in organic chemistry. niscpr.res.innih.gov The carbaldehyde group of 3-Methyl-1,2-thiazole-5-carbaldehyde readily undergoes this acid-catalyzed reaction. The mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. nih.gov Subsequent dehydration yields the stable Schiff base. impactfactor.org This reaction is crucial for synthesizing a wide array of derivatives with potential applications in coordination chemistry and materials science. researchgate.netactascientific.com

Interactive Table 1: Examples of Schiff Base Formation

| Reactant (Primary Amine) | Product (Schiff Base) | Reaction Conditions |

| Aniline | N-((3-methyl-1,2-thiazol-5-yl)methylene)aniline | Acid catalyst (e.g., acetic acid), reflux in ethanol (B145695) |

| 2-Aminothiazole | N-((3-methyl-1,2-thiazol-5-yl)methylene)thiazol-2-amine | Acid catalyst, reflux in a suitable solvent |

| Hydrazine (B178648) | (3-methyl-1,2-thiazol-5-yl)methanehydrazone | Mild acidic conditions, ethanol |

| Ethylamine | N-((3-methyl-1,2-thiazol-5-yl)methylene)ethanamine | Acid catalyst, solvent |

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). sphinxsai.com this compound serves as the aldehyde component in this base-catalyzed reaction. banglajol.infoorganic-chemistry.org The reaction is typically facilitated by weak bases like piperidine (B6355638) or amines, which deprotonate the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the aldehyde's carbonyl carbon, leading to a condensation product after dehydration. psu.edu This method is widely employed for the synthesis of substituted alkenes. researchgate.net

Interactive Table 2: Knoevenagel Condensation Products

| Active Methylene Compound | Electron-Withdrawing Groups (EWGs) | Product |

| Malononitrile (B47326) | -CN, -CN | 2-((3-methyl-1,2-thiazol-5-yl)methylene)malononitrile |

| Ethyl cyanoacetate | -CN, -COOEt | Ethyl 2-cyano-3-(3-methyl-1,2-thiazol-5-yl)acrylate |

| Diethyl malonate | -COOEt, -COOEt | Diethyl 2-((3-methyl-1,2-thiazol-5-yl)methylene)malonate |

| Barbituric acid | -C(O)NHC(O)NHC(O)- | 5-((3-methyl-1,2-thiazol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent), converts the carbaldehyde into 3-Methyl-1,2-thiazole-5-carboxylic acid. This transformation is a standard reaction for aldehydes and proceeds via the formation of a hydrate (B1144303) intermediate that is then oxidized.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-Methyl-1,2-thiazol-5-yl)methanol. This is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or the more powerful lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup.

Interactive Table 3: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent(s) | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 3-Methyl-1,2-thiazole-5-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (3-Methyl-1,2-thiazol-5-yl)methanol |

Reactivity of the Thiazole (B1198619) Ring System

The 1,2-thiazole (isothiazole) ring is an aromatic heterocycle, and its reactivity is influenced by the electronegativity of the nitrogen and sulfur atoms and the effects of its substituents. thieme-connect.de

In the isothiazole (B42339) ring system, the C4 position is generally the most susceptible to electrophilic attack. thieme-connect.de However, in this compound, the reactivity is dictated by the existing substituents. The methyl group at the C3 position is an electron-donating group, which activates the ring towards electrophilic substitution. Conversely, the carbaldehyde group at the C5 position is a strong electron-withdrawing and deactivating group. This deactivating effect significantly reduces the nucleophilicity of the aromatic ring, making electrophilic aromatic substitution at the C4 position challenging. Reactions such as nitration, halogenation, or sulfonation would likely require harsh conditions and may result in low yields or decomposition.

The electron-rich nature of the isothiazole ring makes it generally resistant to direct nucleophilic aromatic substitution. Such reactions typically require the presence of a good leaving group on the ring and/or strong activation. However, the isothiazole system can be susceptible to nucleophilic attack under specific conditions. Quaternization of the ring nitrogen by alkylation forms an isothiazolium salt, which significantly increases the ring's susceptibility to nucleophilic attack. thieme-connect.de This can lead to ring-opening reactions, where a nucleophile attacks the sulfur atom or a ring carbon, cleaving the heterocyclic structure. thieme-connect.de Direct deprotonation of ring protons with strong organometallic bases can also create a nucleophilic center on the ring, allowing for subsequent reaction with electrophiles, although the acidity of the C4 proton is relatively low. rsc.org

Regioselective Functionalization of the Thiazole Nucleus

The functionalization of the this compound nucleus is governed by the directing effects of its substituents. The thiazole ring itself has distinct electronic properties; the C5 position is typically electron-rich and thus prone to electrophilic substitution. pharmaguideline.com However, the presence of the electron-withdrawing carbaldehyde group at the C5 position deactivates this site toward electrophilic attack.

Conversely, the methyl group at the C3 position is an electron-donating group, which activates the adjacent C4 position. Consequently, electrophilic substitution reactions on the this compound ring are predicted to occur regioselectively at the C4 position. This allows for the controlled introduction of various functional groups, providing a pathway to novel substituted thiazole derivatives. While the C2 position is the most electron-deficient and susceptible to nucleophilic attack or deprotonation, the primary focus of regioselective functionalization often involves electrophilic addition to the ring's carbon atoms. pharmaguideline.com

Synthesis of Fused and Complex Heterocyclic Systems

The aldehyde group in this compound is a key handle for the construction of fused and complex heterocyclic systems through cyclization and annulation reactions.

Annulation Reactions Involving the Thiazole Carbaldehyde Unit

Annulation reactions extend the molecular framework by building new rings onto the existing thiazole structure. A common strategy involves an initial Knoevenagel condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). mdpi.comnih.gov This reaction forms a thiazol-5-ylmethylidene intermediate, an α,β-unsaturated system. This intermediate is a versatile precursor for subsequent cyclization reactions. For instance, a Michael addition reaction can be followed by an intramolecular cyclization and dehydration or aromatization to yield a variety of fused heterocyclic structures. This approach allows for the construction of five- and six-membered rings fused to the thiazole core.

Formation of Imidazolone (B8795221) and Oxazepine Derivatives

The carbaldehyde function is instrumental in synthesizing fused seven-membered rings like oxazepines and five-membered imidazolones. The general synthetic route begins with the condensation of the thiazole carbaldehyde with various primary amines to form Schiff base intermediates. researchgate.net These imines are then subjected to cyclization reactions.

To form oxazepine derivatives, the Schiff base is treated with an acid anhydride (B1165640), such as phthalic anhydride, in a cycloaddition reaction. researchgate.netsysrevpharm.org For the synthesis of imidazolone derivatives, the Schiff base is reacted with an amino acid like glycine. researchgate.net These reactions provide a direct pathway to complex heterocyclic systems incorporating the thiazole moiety. Research on the related 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde has demonstrated this transformation, yielding a series of oxazepine derivatives with varying substituents. sysrevpharm.org

| Compound | Substituent (Ar) | Molecular Formula | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 13A | -C₆H₅ | C₂₄H₁₄BrN₃O₂S | 180-182 | 75 |

| 14A | -C₆H₄-NO₂ | C₂₄H₁₃BrN₄O₄S | 194-196 | 70 |

| 15A | -C₆H₄-Cl | C₂₄H₁₃BrClN₃O₂S | 210-212 | 80 |

| 16A | -C₆H₄-Br | C₂₄H₁₃Br₂N₃O₂S | 225-227 | 78 |

| 17A | -C₆H₄-OH | C₂₄H₁₄BrN₃O₃S | 168-170 | 82 |

Construction of Pyrimido-Thiazolo-Quinoxaline Frameworks

The synthesis of highly complex fused systems such as pyrimido-thiazolo-quinoxaline frameworks can be envisioned using this compound as a starting material. A plausible synthetic route involves the construction of a pyrimidine (B1678525) ring fused to the thiazole. Established methods for pyrimidine synthesis, such as the Biginelli reaction or similar multicomponent condensations, are applicable. bu.edu.eg

This typically involves the reaction of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or guanidine (B92328) derivative. bu.edu.egrsc.org In this context, this compound would serve as the aldehyde component. The resulting fused pyrimido-thiazole system could then undergo further reactions, such as condensation with a suitable quinoxaline (B1680401) precursor, to build the final tricyclic framework. This modular approach allows for the systematic construction of complex heterocyclic libraries based on the initial thiazole scaffold.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Mechanisms in Aldehyde and Ring Modifications

The mechanism for the formation of 1,3-oxazepine derivatives from Schiff bases and anhydrides is described as a pericyclic or polar cycloaddition reaction. sysrevpharm.orgijrps.comorientjchem.org The process begins with the formation of the Schiff base (imine) from the aldehyde and a primary amine. The nitrogen of the imine then acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. researchgate.net This is followed by an intramolecular nucleophilic attack from the resulting carboxylate oxygen onto the electrophilic carbon of the imine. This ring-closing step forms the seven-membered oxazepine ring. researchgate.net This concerted or stepwise cycloaddition is an efficient method for constructing these seven-membered heterocyclic systems. sysrevpharm.orgijnc.ir

Role of Intermediates in Cascade Reactions

In the realm of modern organic synthesis, cascade reactions, also known as domino or multicomponent reactions (MCRs), are highly valued for their efficiency in constructing complex molecular architectures from simple precursors in a single synthetic operation. chemicaljournal.inbeilstein-journals.org Within these elegant reaction sequences, this compound serves as a pivotal electrophilic building block. Its primary role is to engage with nucleophiles to generate highly reactive intermediates, which subsequently trigger a series of intramolecular or intermolecular transformations, culminating in the formation of diverse and elaborate heterocyclic systems. beilstein-journals.orgwindows.net

A predominant pathway initiated by this compound in cascade reactions is the Knoevenagel condensation. mdpi.comresearchgate.net This step typically involves the reaction of the aldehyde with an active methylene compound, such as malononitrile or ethyl acetoacetate, often in the presence of a basic catalyst. mdpi.comresearchgate.net The condensation yields a crucial vinylogous intermediate, an arylidenemalononitrile derivative (Intermediate A in the table below), characterized by a polarized carbon-carbon double bond. chemicaljournal.inmdpi.com This intermediate is the linchpin of the cascade, as its electrophilic nature invites further nucleophilic attack, thereby propagating the reaction sequence. researchgate.net

Following its formation, the Knoevenagel adduct (Intermediate A ) is primed to undergo a subsequent Michael addition. mdpi.comnih.gov In a typical four-component synthesis of pyranopyrazoles, for instance, a pyrazolone (B3327878) derivative (formed in situ from hydrazine and a β-ketoester) acts as the Michael donor. researchgate.netresearchgate.net The nucleophilic attack on the β-carbon of the activated double bond in Intermediate A results in the formation of a larger, acyclic Michael adduct (Intermediate B ). mdpi.com

The strategic significance of this second intermediate lies in its conformational arrangement, which facilitates a final, irreversible intramolecular cyclization. nih.govfrontiersin.org The nucleophilic attack of a hydroxyl or amino group onto a pendant nitrile group, followed by tautomerization, forges the new heterocyclic ring. researchgate.net This spontaneous cyclization step concludes the cascade, yielding a highly substituted and fused heterocyclic product like a pyrano[2,3-c]pyrazole. researchgate.netresearchgate.net Through this stepwise formation of reactive intermediates, this compound directs the assembly of complex molecules with high atom economy and procedural simplicity. windows.net

Table 1: Representative Cascade Reaction Pathway Involving this compound

| Step | Reactants | Intermediate Formed | Intermediate Structure | Role of Intermediate |

|---|---|---|---|---|

| 1. Knoevenagel Condensation | This compound + Malononitrile | 2-((3-methyl-1,2-thiazol-5-yl)methylene)malononitrile (Intermediate A) | Thiazole-CH=C(CN)₂ | Electrophilic Michael acceptor for the next step in the cascade. mdpi.com |

| 2. Michael Addition | Intermediate A + 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Acyclic Michael Adduct (Intermediate B) | (NC)₂CH-CH(Thiazole)-CH-(Pyrazolone) | Acyclic precursor poised for intramolecular cyclization. nih.gov |

| 3. Intramolecular Cyclization & Tautomerization | Intermediate B | Final Product: 6-amino-3-methyl-4-(3-methyl-1,2-thiazol-5-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Fused Pyrano[2,3-c]pyrazole | Stable final product of the cascade reaction. researchgate.net |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 3-Methyl-1,2-thiazole-5-carbaldehyde is expected to exhibit three distinct signals corresponding to the different types of protons in the molecule: the aldehyde proton, the aromatic proton on the thiazole (B1198619) ring, and the protons of the methyl group.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Thiazole Ring Proton (C4-H): The single proton attached to the thiazole ring is in an aromatic environment and is expected to resonate as a singlet, likely in the range of δ 7.5 to 8.5 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the thiazole ring are equivalent and will appear as a sharp singlet in the upfield region, typically around δ 2.5 to 3.0 ppm.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |

| Thiazole Ring (C4-H) | 7.5 - 8.5 | Singlet (s) | 1H |

| Methyl (-CH₃) | 2.5 - 3.0 | Singlet (s) | 3H |

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are anticipated.

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded carbon and appears furthest downfield, typically in the range of δ 180 to 195 ppm. rsc.org

Thiazole Ring Carbons (C3, C4, C5): The three carbons of the heterocyclic ring will have distinct chemical shifts. The carbon atom C3, bonded to the methyl group and nitrogen, and C5, bonded to the aldehyde group, are expected to be significantly downfield. The C4 carbon, bonded to a hydrogen, will likely appear at a relatively higher field compared to C3 and C5. Typical ranges for thiazole ring carbons can be found between δ 110 and 170 ppm. acs.orgnih.govarabjchem.org

Methyl Carbon (-CH₃): The carbon of the methyl group is the most shielded and will appear at the highest field (most upfield), generally between δ 15 and 25 ppm. arabjchem.org

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (-CHO) | 180 - 195 |

| Thiazole Ring (C5) | 145 - 160 |

| Thiazole Ring (C3) | 155 - 170 |

| Thiazole Ring (C4) | 120 - 135 |

| Methyl (-CH₃) | 15 - 25 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, no cross-peaks are expected in the COSY spectrum, as all proton signals are singlets and are not coupled to each other, thus confirming their isolation within the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu The HSQC spectrum would show a cross-peak connecting the thiazole ring proton signal (C4-H) to its corresponding carbon signal (C4), and another cross-peak linking the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. sdsu.edu Key expected correlations for this compound would include:

A correlation from the aldehyde proton to the C5 and C4 carbons of the thiazole ring.

Correlations from the methyl protons to the C3 and C4 carbons of the ring.

A correlation from the C4-H proton to the C3, C5, and methyl carbons. These correlations would definitively confirm the substitution pattern of the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be dominated by absorptions from the aldehyde group and the thiazole ring.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1680-1710 cm⁻¹. tsijournals.com

C-H Stretch (Aldehyde): A characteristic, often weak, pair of bands may appear around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H bond of the aldehyde group.

C=N and C=C Stretch: The thiazole ring contains C=N and C=C bonds, which would give rise to medium to strong absorption bands in the fingerprint region, typically between 1400-1600 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching from the thiazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. tsijournals.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850 - 2980 | Medium |

| Aldehyde C=O | Stretching | 1680 - 1710 | Strong |

| Ring C=N / C=C | Stretching | 1400 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. The molecular formula for this compound is C₅H₅NOS, corresponding to a monoisotopic mass of approximately 127.0092 Da.

The fragmentation pattern observed in the mass spectrum gives valuable structural clues. For this compound, common fragmentation pathways would likely involve:

Loss of the formyl radical (•CHO): Leading to a fragment ion at m/z 98.

Loss of carbon monoxide (CO): Resulting from the aldehyde group, producing a fragment at m/z 99.

Cleavage of the thiazole ring: The heterocyclic ring can undergo complex fragmentation, leading to smaller characteristic ions.

| m/z Value | Proposed Fragment Identity |

|---|---|

| 127 | [M]⁺ (Molecular Ion) |

| 99 | [M - CO]⁺ |

| 98 | [M - CHO]⁺ |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining a suitable single crystal of the aldehyde itself might be challenging, X-ray crystallography of its stable, solid derivatives provides definitive proof of its molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and information about the three-dimensional arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding or π-stacking.

Studies on related thiazole derivatives have successfully used single-crystal X-ray diffraction to confirm their molecular structures. For instance, the structure of a thiazole-methylsulfonyl derivative was elucidated by an X-ray study, confirming the connectivity and geometry of the thiazole ring system. acs.orgresearchgate.net Analysis of such derivatives reveals how the 3-methyl-1,2-thiazole core is oriented in space and how it interacts with neighboring molecules, which is crucial for understanding its physical properties and potential applications in materials science or medicinal chemistry.

Computational and Theoretical Studies on 3 Methyl 1,2 Thiazole 5 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for predicting the electronic structure and properties of molecules. nih.gov Methodologies like B3LYP and B3PW91 with basis sets such as 6-311G(d,p) are commonly employed to model thiazole (B1198619) derivatives, providing reliable predictions of their geometries and electronic behavior. mdpi.comresearchgate.net

The first step in any computational analysis is the geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiazole derivatives, DFT calculations are used to predict key geometric parameters, including bond lengths and angles. mdpi.com This analysis confirms the planarity and structural integrity of the thiazole ring system and its substituents. The electronic structure of these molecules is then analyzed to understand the distribution of electron density and identify molecular orbitals.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and lower stability.

In studies of hydrazone derivatives formed from 3-Methyl-1,2-thiazole-5-carbaldehyde, FMO analysis reveals that the HOMO is typically localized over the thiazole ring and the hydrazone linkage, while the LUMO is distributed over the acceptor moiety. This spatial separation of orbitals indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. The calculated HOMO, LUMO, and energy gap values for a series of these derivatives (TCAH1–TCAH8) highlight how different substituents modulate these electronic properties.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| TCAH1 | -6.541 | -2.418 | 4.123 |

| TCAH2 | -6.514 | -2.512 | 4.002 |

| TCAH3 | -6.419 | -2.487 | 3.932 |

| TCAH4 | -6.416 | -2.427 | 3.989 |

| TCAH5 | -6.517 | -2.511 | 4.006 |

| TCAH6 | -6.321 | -2.341 | 3.980 |

| TCAH7 | -6.215 | -2.253 | 3.962 |

| TCAH8 | -6.113 | -2.518 | 3.595 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of electron delocalization and intramolecular charge transfer (ICT) by examining interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.netshd-pub.org.rs The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge transfer. Higher E(2) values indicate stronger interactions and greater charge delocalization, which contributes to molecular stability.

For derivatives of this compound, NBO analysis reveals significant π → π* and n → π* interactions. These interactions demonstrate charge transfer from the electron-rich thiazole moiety and lone pairs on nitrogen atoms towards electron-accepting groups, confirming the presence of a robust ICT network within these molecules. researchgate.net

| Compound | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| TCAH1 | LP(1) N12 | π(C10-C11) | 22.5 |

| π(C1-C2) | π(N12-C13) | 17.8 | |

| TCAH3 | LP(1) N12 | π(C10-C11) | 23.4 |

| π(C1-C2) | π(N12-C13) | 19.2 | |

| TCAH8 | LP(1) N12 | π(C10-C11) | 24.1 |

| π(C1-C2) | π(N12-C13) | 19.9 |

Data represents selected significant interactions for representative compounds.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying excited-state properties and predicting electronic absorption spectra (e.g., UV-Vis spectra). acs.org It calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths (λmax). researchgate.net

Computational studies on the hydrazone derivatives of this compound have used TD-DFT to simulate their UV-Vis spectra. The results generally show good agreement with experimental data, validating the accuracy of the theoretical models. These calculations confirm that the primary absorption bands arise from π → π* and n → π* transitions, often with significant charge-transfer character, which is consistent with the FMO and NBO analyses.

Prediction of Reactivity Parameters (e.g., hardness, softness)

DFT calculations of HOMO and LUMO energies allow for the determination of global reactivity parameters, which quantify the chemical behavior of a molecule. Key parameters include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Resistance to change in electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard."

Chemical Softness (S = 1 / 2η): The reciprocal of hardness. "Soft" molecules are more polarizable and reactive.

Electrophilicity Index (ω = μ² / 2η): A measure of the ability of a species to accept electrons.

These parameters, calculated for derivatives of this compound, provide a quantitative scale for comparing their stability and reactivity. For example, a compound with a high chemical hardness and low softness is predicted to be less reactive.

| Compound | Hardness (η) | Softness (S) | Electrophilicity (ω) |

|---|---|---|---|

| TCAH1 | 2.061 | 0.242 | 4.915 |

| TCAH2 | 2.001 | 0.249 | 5.021 |

| TCAH3 | 1.966 | 0.254 | 5.056 |

| TCAH4 | 1.994 | 0.250 | 5.021 |

| TCAH5 | 2.003 | 0.249 | 5.074 |

| TCAH6 | 1.990 | 0.251 | 5.035 |

| TCAH7 | 1.981 | 0.252 | 5.034 |

| TCAH8 | 1.797 | 0.278 | 5.474 |

Mechanistic Insights via Computational Modeling

Computational modeling serves as a powerful tool for elucidating reaction mechanisms at the molecular level. researchgate.net By calculating the energies of reactants, transition states, and products, it is possible to map out the most favorable reaction pathways. For reactions involving this compound, such as its condensation with hydrazines to form hydrazones, DFT can provide critical mechanistic insights. nih.gov

The FMO and NBO analyses, for instance, help identify the primary sites for nucleophilic and electrophilic attack. The aldehyde carbon in this compound is an electrophilic center, while the terminal nitrogen of a hydrazine (B178648) is nucleophilic. Computational models can map the energy profile of the nucleophilic addition and subsequent dehydration steps. Furthermore, these theoretical studies are essential for understanding structure-property relationships, allowing for the rational design of new thiazole derivatives with tailored electronic and photophysical properties for applications in materials science, such as nonlinear optics.

Applications As a Synthetic Intermediate and Building Block

Precursor for Complex Organic Molecules

The thiazole (B1198619) ring is a privileged scaffold found in a multitude of natural products and synthetic drugs, including Vitamin B1 (Thiamine). nih.gov Aldehyde-functionalized thiazoles are key precursors for elaborating these complex structures. The aldehyde group can undergo a variety of classic transformations—such as Wittig reactions, aldol (B89426) condensations, and reductive aminations—to build carbon-carbon and carbon-nitrogen bonds, extending the molecular framework.

While specific examples detailing the use of 3-methyl-1,2-thiazole-5-carbaldehyde as a precursor for a named complex molecule are not extensively documented in publicly available literature, the reactivity of its isomers is well-established. For instance, the closely related isomer, 4-methyl-1,3-thiazole-5-carbaldehyde, is a crucial intermediate in the synthesis of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren Pivoxil. google.comnih.gov This highlights the role of methyl-thiazole-carbaldehyde scaffolds in constructing intricate and pharmacologically significant molecules. The synthetic routes to such complex targets often involve multiple steps where the thiazole aldehyde is introduced early and subsequently modified. nih.govgoogle.com

Building Block for Novel Heterocyclic Compounds

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of new and diverse heterocyclic systems. The aldehyde group provides a reactive handle for condensation and cyclization reactions, allowing it to be fused or linked to other rings.

Research into thiazole derivatives has shown that they can be used to construct a variety of fused and linked heterocyclic systems. For example, thiazole derivatives are used in the synthesis of:

Thiazolopyrimidines : These fused heterocyclic compounds are often synthesized through reactions involving an amino-substituted thiazole, which can be derived from a thiazole carbaldehyde via reductive amination. mdpi.com

Pyrazolyl-thiazoles : These compounds, linking two important pharmacophores, can be synthesized through multi-step reactions where the thiazole moiety is constructed and then functionalized. nih.gov

Multi-thiazole systems : The reaction of functionalized thiazoles, such as α-bromoketone derivatives, with thiosemicarbazones can lead to the formation of molecules containing di-, tri-, or even tetrathiazole units. nih.gov

The aldehyde functionality is particularly useful in condensation reactions. For instance, thiazole-5-carboxaldehydes can undergo Knoevenagel condensation with active methylene (B1212753) compounds to produce ylidenenitrile derivatives, which are themselves versatile intermediates for further chemical transformations.

Role in the Synthesis of Functional Materials (e.g., optoelectronic applications, dyes)

The thiazole nucleus is an electron-rich aromatic system, a feature that is often exploited in the design of functional organic materials with specific electronic and photophysical properties. While direct applications of this compound in this area are not widely reported, the synthesis of related thiazole-containing materials demonstrates its potential.

Thiazolo[5,4-d]thiazole (TTZ) based ligands, which contain a fused double-thiazole core, are used to construct Metal-Organic Frameworks (MOFs) with favorable optoelectronic properties. rsc.org These materials are valuable in the development of advanced applications, including fluorescence bioimaging. rsc.org The synthesis of these TTZ ligands often starts from simpler functionalized thiazoles, indicating a potential pathway where a thiazole aldehyde could serve as a precursor.

Furthermore, aldehydes are common precursors for Schiff base ligands, which are widely studied for their nonlinear optical (NLO) properties. The condensation of an aldehyde with a primary amine forms an azomethine group (-CH=N-), which can facilitate intramolecular charge transfer, a key requirement for NLO activity. nih.govacs.org Studies on salicylaldehyde-based thiosemicarbazones have shown that this class of compounds can exhibit significant NLO responses. nih.govacs.org By analogy, this compound could be condensed with various amines or hydrazines to create novel Schiff bases or hydrazones with potential for NLO applications.

Scaffold for Ligand Design in Catalysis

The nitrogen and sulfur atoms within the thiazole ring can act as coordination sites for metal ions. This property allows the thiazole scaffold to be incorporated into ligands for transition metal catalysis. The aldehyde group on this compound can be readily converted into other functional groups, such as amines, imines, or alcohols, which can also serve as donor atoms in a multidentate ligand.

For example, the aldehyde can be used to synthesize Schiff base ligands through condensation with various amines. These ligands are well-known for their ability to form stable complexes with a wide range of transition metals, which are then used to catalyze various organic transformations. Vendor documentation for the related thiazole-5-carboxaldehyde (B92649) notes its utility in accessing azole-based ligands for catalysis studies, underscoring the potential of this compound class in ligand synthesis. chemshuttle.com The specific combination of the "soft" sulfur donor and "hard" nitrogen donor in the thiazole ring can impart unique selectivity and reactivity to the corresponding metal catalysts.

Intermediate in Multi-Step Organic Synthesis Schemes

The utility of this compound is most prominent in its role as an intermediate in longer, multi-step synthetic sequences. Its structural isomer, 4-methyl-1,3-thiazole-5-carbaldehyde, provides a well-documented case study of this application as a key intermediate in the industrial synthesis of the antibiotic Cefditoren Pivoxil. nih.govnih.govdoaj.org

The synthesis of this key intermediate often involves several steps, as outlined in various patents and publications. A common route involves the preparation of 4-methylthiazole-5-carboxylic acid or its ester, followed by reduction to the corresponding alcohol and subsequent oxidation to the aldehyde. google.com An alternative, more direct method is the Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride, using a palladium-on-barium-sulfate (Pd/BaSO₄) catalyst, to yield the aldehyde. nih.govnih.gov

Table 1: Key Reactions in the Synthesis of 4-Methyl-1,3-thiazole-5-carbaldehyde

| Step | Reactant | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|---|

| Acid Chloride Formation | 4-Methylthiazole-5-carboxylic acid | Thionyl chloride (SOCl₂) | 4-Methylthiazole-5-carboxylic acid chloride | Activation of the carboxylic acid | nih.gov |

| Rosenmund Reduction | 4-Methylthiazole-5-carboxylic acid chloride | H₂, Pd/BaSO₄, Xylene | 4-Methyl-1,3-thiazole-5-carbaldehyde | Reduction to aldehyde | nih.govnih.gov |

| Oxidation Route | 4-Methyl-5-hydroxymethyl-thiazole | Pyridinium (B92312) chlorochromate (PCC), Dichloromethane | 4-Methyl-1,3-thiazole-5-carbaldehyde | Oxidation of primary alcohol | google.com |

These established synthetic pathways for the isomer highlight the industrial relevance of methyl-thiazole-carbaldehydes as intermediates. The chemical principles and reaction types are directly applicable to this compound, confirming its value as a versatile intermediate for complex synthesis projects.

Future Research Directions

Development of Novel and Efficient Synthetic Routes

Current synthetic methodologies for thiazole-5-carbaldehydes generally involve the formylation of a pre-existing thiazole (B1198619) ring. ontosight.ai Future research should focus on developing more direct, atom-economical, and scalable synthetic routes to 3-Methyl-1,2-thiazole-5-carbaldehyde. This could involve novel cyclization strategies that construct the thiazole ring with the methyl and carbaldehyde groups already in place. Investigating catalytic methods, such as C-H activation/formylation of 3-methyl-1,2-thiazole, could provide a more efficient and environmentally benign pathway. The development of one-pot syntheses from readily available starting materials would be a significant step forward, making this compound more accessible for further research and potential commercial applications.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by the interplay between the electron-withdrawing aldehyde group and the aromatic thiazole ring. The aldehyde function is a well-known site for nucleophilic addition and condensation reactions. ontosight.ai Future studies should aim to explore less conventional reactivity patterns. This includes investigating its potential in multicomponent reactions to rapidly build molecular complexity. Furthermore, the influence of the methyl group at the 3-position on the reactivity of the thiazole ring itself, particularly towards electrophilic or nucleophilic aromatic substitution, warrants detailed mechanistic investigation. Exploring its utility in cycloaddition reactions or as a precursor to novel heterocyclic systems could unveil new synthetic possibilities.

Integration into Advanced Materials Science

Thiazole-containing polymers and materials are known for their interesting electronic and optical properties. Future research should explore the incorporation of this compound as a monomer or functional building block in the synthesis of advanced materials. innospk.com The aldehyde group provides a convenient handle for polymerization or for grafting onto surfaces and nanoparticles. The resulting materials could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the thiazole moiety can contribute to charge transport properties. Additionally, its derivatives could be explored as components of chemical sensors or smart materials.

Application in Complex Molecule Total Synthesis

The unique combination of a functionalized heterocyclic ring makes this compound an attractive starting point for the total synthesis of complex natural products and pharmaceutically active molecules. The thiazole ring is a key component in a number of bioactive natural products. nih.gov Future research could focus on utilizing this compound as a versatile scaffold, where the aldehyde group can be elaborated into more complex side chains and the thiazole ring can be further functionalized. Its role as a key intermediate could streamline the synthesis of intricate molecular architectures, potentially leading to the discovery of new therapeutic agents.

Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling offer powerful tools to predict the properties and reactivity of novel molecules. Future research should leverage these methods to design derivatives of this compound with specific, tailored properties. By systematically modifying the substituents on the thiazole ring, it is possible to tune its electronic, optical, and biological properties. For instance, computational screening could identify derivatives with enhanced binding affinity to specific biological targets or with optimized photophysical properties for materials science applications. This in-silico approach can guide synthetic efforts, saving time and resources by prioritizing the most promising candidates for experimental investigation.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for 3-Methyl-1,2-thiazole-5-carbaldehyde, and how can reaction parameters be optimized?

- Methodological Answer : Common routes include cyclocondensation of thioamides with α-haloaldehydes or oxidation of 3-methylthiazole derivatives. Optimization involves adjusting catalysts (e.g., Lewis acids like ZnCl₂), temperature (80–120°C), and solvent polarity (acetonitrile or DMF). Kinetic data from analogous compounds suggest higher yields at moderate temperatures (e.g., 35–45°C) with controlled reactant stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm and thiazole ring protons at δ 7.5–8.5 ppm.

- FT-IR : C=O stretch at ~1700 cm⁻¹ and C=S absorption near 680 cm⁻¹.

- UV-Vis : Absorbance maxima near 240–260 nm due to π→π* transitions in the thiazole ring .

Q. How can researchers validate the purity of this compound?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 238 nm. Validate via:

- Linearity : R² ≥ 0.995 over 0.1–10 µg/mL.

- Accuracy : Recovery rates of 98–102% using spiked samples.

- Robustness : Test pH (2.0–7.0) and temperature (±2°C) variations .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Apply the Colle-Salvetti correlation-energy formula (e.g., B3LYP/6-311+G(d,p)) to compute:

- HOMO-LUMO gaps : Predict reactivity (narrow gaps suggest higher electrophilicity).

- Electrostatic potential maps : Identify nucleophilic (aldehyde oxygen) and electrophilic (thiazole sulfur) sites .

- Data Table :

| Parameter | Value (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

| Gap | 4.4 |

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (pH, solvent). Address via:

- Meta-analysis : Compare IC₅₀ values across studies (e.g., antimicrobial vs. anticancer assays).

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity trends from analogs like 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde .

Q. How can computational tools predict the pharmacokinetics of this compound?

- Methodological Answer : Use SwissADME or ADMETLab 2.0 to estimate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.